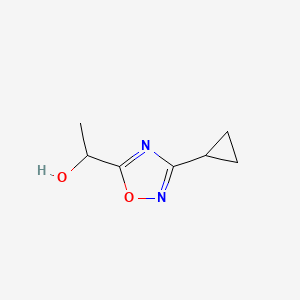
(2-Amino-6-methoxyphenyl)(phenyl)methanone
Descripción general
Descripción
“(2-Amino-6-methoxyphenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.69300 .
Synthesis Analysis
The synthesis of “this compound” involves 2-Aminobenzophenone as a precursor . More details about the synthesis process can be found in the literature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a methanone group . The exact mass of the molecule is 233.06100 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.161g/cm3 and a boiling point of 383.7ºC at 760mmHg . The flash point is 185.9ºC . The LogP value, which indicates the compound’s lipophilicity, is 3.88300 .
Aplicaciones Científicas De Investigación
Anticancer Properties
- Antimitotic and Apoptosis-Inducing Activities: A derivative, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), exhibits potent cytotoxicity in tumor cell lines, showing strong antiproliferative activity. PHT induces cell cycle arrest in the G2/M phase, causes apoptosis through various mechanisms like mitochondrial membrane potential loss, and DNA fragmentation, and inhibits tubulin polymerization, pointing towards its potential as an anticancer therapeutic (Magalhães et al., 2013).
- Vascular Disrupting Properties: Certain derivatives, such as (3-hydroxy-4-methoxyphenyl)(2-hydroxy-3,4,5-trimethoxyphenyl)methanone, display significant antiproliferative activity and have shown tubulin affinity comparable to known anticancer agents. They also exhibit vascular-disrupting properties in studies with human umbilical vein endothelial cells, reinforcing their potential as anticancer agents (Chang et al., 2014).
Molecular Studies
- DFT Calculation and Molecular Docking: The compound has been a subject for Density Functional Theory (DFT) calculations and molecular docking studies. These studies are essential for understanding the stability, charge transfer, and molecular interactions of the compound. For instance, the antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction of a similar analogue were studied, providing insights into its potential as a drug candidate (FathimaShahana & Yardily, 2020).
Synthesis and Structural Analysis
- Synthesis Techniques: Various synthesis techniques have been employed to create derivatives of (2-Amino-6-methoxyphenyl)(phenyl)methanone, demonstrating the compound's versatility and potential for chemical modification. The structural optimization and theoretical vibrational spectra interpretations are made using DFT, indicating the compound's significance in synthetic chemistry and material science (Shahana & Yardily, 2020).
Imaging and Diagnostic Potential
- PET Imaging Agent Synthesis: Derivatives of this compound have been synthesized for potential use as PET imaging agents. For example, a specific derivative was synthesized for imaging LRRK2 enzyme in Parkinson's disease, indicating the compound's potential application in neurodegenerative disease diagnostics (Wang et al., 2017).
Propiedades
IUPAC Name |
(2-amino-6-methoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-12-9-5-8-11(15)13(12)14(16)10-6-3-2-4-7-10/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHAUJCHKCDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274165 | |
| Record name | (2-Amino-6-methoxyphenyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461694-83-7 | |
| Record name | (2-Amino-6-methoxyphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461694-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-6-methoxyphenyl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801274165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



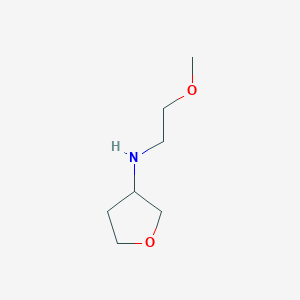

![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)
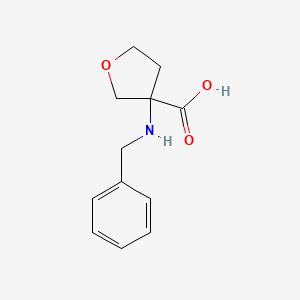

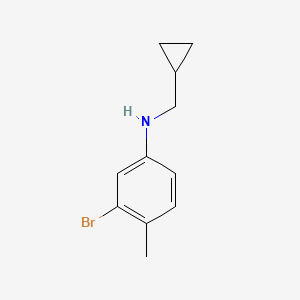
![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
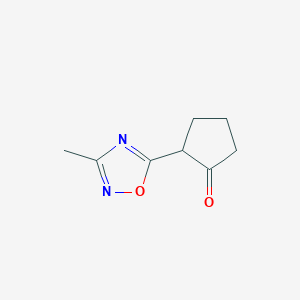

![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)

